13-Hydroxylupanine

Description

Properties

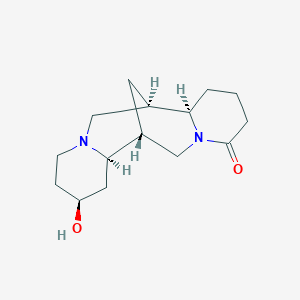

Molecular Formula |

C15H24N2O2 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12+,13-,14-/m1/s1 |

InChI Key |

JVYKIBAJVKEZSQ-RKQHYHRCSA-N |

SMILES |

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O |

Isomeric SMILES |

C1C[C@@H]2[C@@H]3C[C@H](CN2C(=O)C1)[C@H]4C[C@H](CCN4C3)O |

Canonical SMILES |

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O |

Synonyms |

13-hydroxy-lupanine 13-hydroxylupanine 13-hydroxylupanine hydrochloride 13alpha-hydroxylupanine |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of 13-Hydroxylupanine in Lupinus Species: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Quinolizidine alkaloids (QAs), a class of nitrogen-containing secondary metabolites, are characteristic of the Lupinus genus (lupins). Among these, 13-hydroxylupanine holds significant interest due to its biological activities and its role as a key intermediate in the biosynthesis of other complex alkaloids. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound in Lupinus species. It details the enzymatic steps from the precursor L-lysine to the final hydroxylation of lupanine. While the initial steps of the pathway are relatively well-understood, the specific enzyme responsible for the crucial 13α-hydroxylation of lupanine remains to be definitively characterized, though evidence strongly points towards the involvement of a cytochrome P450 monooxygenase. This document consolidates available quantitative data on alkaloid content, outlines detailed experimental protocols for the extraction and analysis of these compounds, and presents visual representations of the biosynthetic pathway and experimental workflows to aid researchers in this field.

Introduction

The genus Lupinus is a rich source of quinolizidine alkaloids (QAs), which serve as a chemical defense mechanism for the plant against herbivores and pathogens.[1][2] These alkaloids also exhibit a range of pharmacological properties, making them attractive targets for drug discovery and development. This compound is a prominent tetracyclic QA found in many Lupinus species, often co-occurring with its precursor, lupanine.[3][4] The introduction of a hydroxyl group at the 13th position of the lupanine skeleton is a critical modification that influences the biological activity of the molecule and serves as a branching point for the synthesis of more complex ester alkaloids.[4][5] Understanding the biosynthesis of this compound is therefore crucial for efforts to manipulate QA profiles in lupin crops for agricultural improvement and for the biotechnological production of valuable alkaloids.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is an integral part of the broader quinolizidine alkaloid pathway, which commences with the amino acid L-lysine.[1][3] The pathway can be segmented into several key enzymatic steps, culminating in the formation of lupanine and its subsequent hydroxylation.

From L-Lysine to Lupanine

The initial steps leading to the tetracyclic QA skeleton are common for the synthesis of lupanine and other related alkaloids.

-

Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to yield cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[1][3][6]

-

Oxidative Deamination of Cadaverine: Cadaverine undergoes oxidative deamination to form 5-aminopentanal, a reaction catalyzed by a copper amine oxidase (CAO) .[1][3] 5-aminopentanal then spontaneously cyclizes to form Δ¹-piperideine.[1][3]

-

Formation of the Tetracyclic Core: Through a series of complex and not yet fully elucidated enzymatic reactions, three molecules of Δ¹-piperideine are thought to condense to form the tetracyclic quinolizidine skeleton of sparteine, which is then converted to lupanine.[4][7][8] The precise intermediates and enzymes involved in these cyclization steps are still an active area of research.[4][8]

The Crucial Hydroxylation Step: Lupanine to this compound

The final step in the biosynthesis of this compound is the stereospecific hydroxylation of lupanine at the 13α position.

-

Enzyme: While the specific enzyme responsible for this reaction in Lupinus species has not been isolated and characterized in detail, it is widely postulated to be a cytochrome P450 monooxygenase (CYP450) .[5] Cytochrome P450s are a large family of heme-containing enzymes known to catalyze a wide variety of oxidation reactions in plant secondary metabolism, including the hydroxylation of alkaloid skeletons.[9][10]

-

Reaction: The putative lupanine 13α-hydroxylase catalyzes the insertion of a hydroxyl group onto the C-13 position of the lupanine molecule, using molecular oxygen and NADPH as a co-substrate.

Further Metabolism

This compound can serve as a precursor for the synthesis of various ester alkaloids. For instance, the enzyme tigloyl-CoA:13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) catalyzes the esterification of the 13-hydroxyl group with a tigloyl moiety derived from tigloyl-CoA.[2][5]

Quantitative Data

While kinetic data for the specific lupanine 13α-hydroxylase from Lupinus is not available, studies have quantified the relative and absolute amounts of this compound in various lupin species. This data provides insights into the metabolic flux through this pathway in different genetic backgrounds and environmental conditions.

| Species | Cultivar/Accession | Lupanine Content (% of total alkaloids) | This compound Content (% of total alkaloids) | Total Alkaloid Content (mg/kg dry weight) | Reference |

| Lupinus albus | Collection Average | 76.06 | 8.23 | 200 - 127,300 | [1] |

| Lupinus angustifolius | Danja | Variable | Variable | Variable | [11] |

| Lupinus angustifolius | - | Major Component | Major Component | - | [12] |

| Lupinus mutabilis | - | Major Component | Major Component | - | [13] |

Note: The absolute and relative amounts of alkaloids can vary significantly depending on the plant's developmental stage, environmental conditions, and the specific analytical methods used.

For comparative purposes, kinetic data for a bacterial lupanine 17-hydroxylase from Pseudomonas sp. is presented below. It is important to note that this enzyme hydroxylates a different position on the lupanine ring.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Reference |

| Lupanine 17-hydroxylase | Lupanine | 3.6 | 217 | 8.5 | [8][14][15][16][17][18] |

| Cytochrome c | 21.3 | [8][14][15][16][17][18] |

Experimental Protocols

Extraction of Quinolizidine Alkaloids from Lupinus Seeds

This protocol describes a general method for the extraction of QAs, including lupanine and this compound, from lupin seeds for subsequent analysis.

Materials:

-

Lupin seeds

-

Mortar and pestle or coffee grinder

-

Methanol

-

0.5 M Hydrochloric acid (HCl)

-

25% Ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Grinding: Grind the lupin seeds to a fine powder.[1]

-

Extraction: a. Weigh 1 g of the powdered sample into a centrifuge tube. b. Add 10 mL of methanol and vortex thoroughly. c. Sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. e. Repeat the extraction twice more with fresh methanol and combine the supernatants.[1]

-

Acid-Base Partitioning: a. Evaporate the combined methanol extract to dryness using a rotary evaporator. b. Dissolve the residue in 20 mL of 0.5 M HCl. c. Wash the acidic solution three times with 20 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.[1] d. Adjust the pH of the aqueous layer to 11-12 with 25% ammonium hydroxide. e. Extract the alkaloids from the basified aqueous solution three times with 20 mL of dichloromethane. Combine the organic layers.[1]

-

Drying and Concentration: a. Dry the combined dichloromethane extract over anhydrous sodium sulfate. b. Filter the solution and evaporate the solvent to dryness. c. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or dichloromethane) for analysis.[1]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-5ms or equivalent)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

Quantification:

-

Identification of lupanine and this compound is based on their retention times and mass spectra compared to authentic standards.

-

Quantification is typically performed by creating a calibration curve using certified reference standards of lupanine and this compound. An internal standard can be used to improve accuracy.

Protein Extraction from Lupinus Tissues for Enzyme Assays (General Protocol)

This protocol provides a general framework for extracting proteins from lupin tissues, which can be adapted for the assay of biosynthetic enzymes.

Materials:

-

Fresh or frozen Lupinus tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Extraction Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, and protease inhibitors)

-

Polyvinylpolypyrrolidone (PVPP)

-

Centrifuge (refrigerated)

-

Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

-

Homogenization: Grind the plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Extraction: a. Transfer the powdered tissue to a chilled tube and add 3-5 volumes of cold extraction buffer. b. Add PVPP (e.g., 0.1 g per gram of tissue) to adsorb phenolic compounds. c. Vortex vigorously and incubate on ice for 30 minutes with occasional mixing.

-

Clarification: Centrifuge the homogenate at >12,000 x g for 20 minutes at 4°C.

-

Protein Quantification: Carefully collect the supernatant (crude protein extract) and determine the protein concentration using a standard method like the Bradford assay.

-

The crude extract can be used for enzyme assays or further purified using techniques like ammonium sulfate precipitation or chromatography.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from L-lysine.

Experimental Workflow for QA Analysis

Caption: General workflow for the extraction and analysis of quinolizidine alkaloids.

Conclusion and Future Perspectives

The biosynthesis of this compound in Lupinus species represents a key metabolic pathway with implications for both agriculture and pharmacology. While the upstream enzymatic steps from L-lysine to lupanine are becoming clearer, the specific enzyme catalyzing the final 13α-hydroxylation remains a critical knowledge gap. The identification and characterization of the putative lupanine 13α-hydroxylase, likely a cytochrome P450 monooxygenase, will be a significant advancement in the field. This will not only complete our understanding of the biosynthetic pathway but also provide a valuable molecular tool for metabolic engineering approaches. Future research should focus on transcriptomic and proteomic analyses of high- and low-13-hydroxylupanine producing Lupinus varieties to identify candidate genes for this elusive enzyme. Subsequent heterologous expression and in vitro characterization will be essential to confirm its function and determine its kinetic properties. Such knowledge will undoubtedly accelerate the development of lupin varieties with optimized alkaloid profiles and facilitate the sustainable production of valuable bioactive compounds.

References

- 1. d-nb.info [d-nb.info]

- 2. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic engineering of narrow‐leafed lupin for the production of enantiomerically pure (−)‐sparteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Insights from the yield, protein production, and detailed alkaloid composition of white (Lupinus albus), narrow-leafed (Lupinus angustifolius), and yellow (Lupinus luteus) lupin cultivars in the Mediterranean region [frontiersin.org]

- 15. Protein extraction from lupin (Lupinus angustifolius L.) using combined ultrasound and microwave techniques: Impact on protein recovery, structure, and functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lupanine hydroxylase, a quinocytochrome c from an alkaloid-degrading Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advancing 2-DE Techniques: High-Efficiency Protein Extraction From Lupine Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lupanine hydroxylase, a quinocytochrome c from an alkaloid-degrading Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of 13-Hydroxylupanine in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 13-Hydroxylupanine, a quinolizidine alkaloid found predominantly in the plant kingdom. This document details its distribution, biosynthesis, and methods for its extraction, isolation, and quantification, tailored for professionals in research and drug development.

Introduction

This compound is a tetracyclic quinolizidine alkaloid that plays a significant role in the chemical defense mechanisms of various plants, particularly within the Lupinus genus (lupins) of the Fabaceae family.[1][2][3][4] These alkaloids are known for their bitter taste and toxic properties, which deter herbivores.[4] Beyond its ecological role, this compound has garnered interest for its potential pharmacological activities, including blocking ganglionic transmission, decreasing cardiac contractility, and contracting uterine smooth muscle.[5][6][7] This guide delves into the botanical sources, biosynthesis, and analytical methodologies pertinent to this compound.

Natural Occurrence and Distribution

This compound is widely distributed across numerous species of the Lupinus genus.[5] Its concentration can vary significantly between different species, and even within different parts of the same plant, such as the seeds, leaves, and stems.[8][9] It is often found alongside other quinolizidine alkaloids like lupanine, sparteine, and angustifoline.[1][8] In narrow-leaved lupine (Lupinus angustifolius), for instance, this compound can constitute 10-15% of the total alkaloid content in the seeds.[8] In some white lupin (Lupinus albus) breeding lines, its proportion can be even higher.[10] The alkaloid profile, including the concentration of this compound, is influenced by genetic factors and environmental conditions.[8][11]

Quantitative Data on this compound Content

The following table summarizes the quantitative data on the occurrence of this compound in various Lupinus species as reported in the literature.

| Plant Species | Plant Part | This compound Content | Reference |

| Lupinus albus | Seeds | 0.16–2.49 mg/g DW | [12] |

| Lupinus albus | Seeds | 0.10 to 32.78% of total alkaloids | [5] |

| Lupinus angustifolius | Seeds | 10-15% of total alkaloids | [8] |

| Lupinus mexicanus | - | 0.015 ± 0.018 mg/g DW | [5] |

| Lupinus mutabilis | Leaves | - | [13] |

| Lupinus polyphyllus | Leaves | - | [13] |

DW: Dry Weight

Biosynthesis of this compound

The biosynthesis of quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine.[2] The initial step involves the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase (LDC).[2][14] Cadaverine is then converted to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[2] Through a series of subsequent enzymatic reactions, which are not all fully elucidated, the tetracyclic core of lupanine is formed.[1] this compound is then synthesized from lupanine.

Experimental Protocols

A general procedure for the extraction of quinolizidine alkaloids, including this compound, from plant material is as follows:

-

Sample Preparation: Air-dry or freeze-dry the plant material (e.g., seeds, leaves) and grind it into a fine powder.

-

Extraction:

-

Suspend the powdered plant material in an acidic aqueous solution (e.g., 0.5 M HCl).

-

Stir or sonicate the mixture for a defined period (e.g., 1-2 hours) to facilitate the extraction of the protonated alkaloids into the aqueous phase.

-

Filter the mixture to separate the solid plant debris from the acidic extract.

-

-

Alkalinization:

-

Make the acidic extract alkaline by adding a strong base, such as ammonium hydroxide or sodium hydroxide, to a pH above 11. This deprotonates the alkaloids, making them soluble in organic solvents.

-

-

Liquid-Liquid Extraction:

-

Perform a liquid-liquid extraction of the alkalinized aqueous phase with a non-polar organic solvent like dichloromethane or ether.[15] The alkaloids will partition into the organic phase.

-

Repeat the extraction multiple times to ensure complete recovery.

-

-

Concentration:

-

Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude alkaloid extract.

-

The isolation of this compound from the crude alkaloid extract can be achieved using chromatographic techniques:

-

Column Chromatography:

-

The crude extract can be subjected to column chromatography on silica gel or alumina.[15]

-

A solvent gradient of increasing polarity (e.g., starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate or methanol) is used to elute the different alkaloids.

-

Fractions are collected and analyzed (e.g., by TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For higher purity, preparative HPLC with a suitable column (e.g., C18) and mobile phase can be employed for the final purification step.

-

Accurate quantification of this compound is crucial for research and quality control. The most common analytical methods are:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like quinolizidine alkaloids.[16]

-

The crude or purified extract is typically derivatized (e.g., silylated) to increase volatility before injection into the GC.

-

Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.

-

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

-

HPLC-MS/MS offers high sensitivity and selectivity for the quantification of alkaloids in complex matrices.[16][17]

-

A validated HPLC-MS/MS method allows for the simultaneous quantification of multiple alkaloids in a single run.[16]

-

The method involves developing a specific multiple reaction monitoring (MRM) transition for this compound.

-

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

Conclusion

This compound is a naturally occurring quinolizidine alkaloid with a significant presence in the Lupinus genus. Its role in plant defense and its potential pharmacological properties make it a compound of interest for researchers in natural products chemistry, pharmacology, and drug development. This guide provides a foundational understanding of its natural sources, biosynthesis, and the analytical methodologies required for its study. The detailed protocols and quantitative data presented herein are intended to support further research and development efforts related to this intriguing natural product.

References

- 1. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 5. Buy this compound | 15358-48-2 | >98% [smolecule.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights from the yield, protein production, and detailed alkaloid composition of white (Lupinus albus), narrow-leafed (Lupinus angustifolius), and yellow (Lupinus luteus) lupin cultivars in the Mediterranean region - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fibl.org [fibl.org]

- 12. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol [mdpi.com]

- 13. html.rhhz.net [html.rhhz.net]

- 14. Expression Profiles of Alkaloid-Related Genes across the Organs of Narrow-Leafed Lupin (Lupinus angustifolius L.) and in Response to Anthracnose Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EP0760817A1 - Process for extracting alkaloids, in particular lupanin, from alkaloid-containing plants - Google Patents [patents.google.com]

- 16. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 13-Hydroxylupanine: A Deep Dive into its Biological Activities

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of 13-Hydroxylupanine, a quinolizidine alkaloid found in various Lupinus species. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound. Herein, we present a summary of its known biological effects, quantitative data on its activity, detailed experimental protocols for its assessment, and an exploration of the potential signaling pathways involved.

Biological Activities of this compound Extracts

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation. The primary reported effects include:

-

Antifungal Activity: Alkaloid fractions containing 13α-Hydroxylupanine have shown notable efficacy against the phytopathogen Fusarium oxysporum.[1][2] Statistical analysis of these fractions suggests that 13α-Hydroxylupanine is a significant contributor to this antifungal effect.[1][2]

-

Ganglionic Blocking Effects: A derivative of this compound has been shown to exhibit ganglionic blocking activity, suggesting an interaction with nicotinic acetylcholine receptors.[3][4] This mechanism is responsible for its observed hypotensive and antiarrhythmic effects.[3]

-

Cardiovascular Effects: The ganglionic blocking properties of this compound derivatives lead to a reduction in sympathetic impulse transmission, resulting in decreased heart rate and contractility.[3]

-

Uterine Smooth Muscle Contraction: this compound has been reported to contract uterine smooth muscle, although the precise mechanism and dose-response relationship require further elucidation.

-

Antimicrobial Activity: Quinolizidine-rich extracts containing 13α-hydroxylupanine have shown activity against various fungal phytopathogens.[5]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Antifungal Activity of Alkaloid Fractions Containing 13α-Hydroxylupanine

| Fungal Strain | Extract/Fraction | IC50 (µg/mL) |

| Fusarium oxysporum LQB-03 | Alkaloidal Fractions from Lupinus mirabilis | 33.5 - 98.5[1][2] |

Note: The IC50 values are for alkaloidal fractions and not for purified this compound.

Table 2: Cardiovascular Effects of this compound-2-pyrrolcarbonic acid ester (Hoe 933)

| Biological Effect | Animal Model | Effective Dose |

| Hypotensive Effect (maximum) | Anesthetized dogs, monkeys, and rats | 0.2 mg/kg i.v.[3] |

| Antifibrillatory Effect | Supercooled cats | 0.3 mg/kg i.v.[3] |

| Antiarrhythmic Activity | Dogs intoxicated with K-strophanthin | 0.5 mg/kg i.v.[3] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol is adapted from studies on the antifungal activity of Lupinus alkaloids against Fusarium oxysporum.[1][2]

Objective: To determine the concentration of the test compound that inhibits 50% of fungal mycelial growth (IC50).

Materials:

-

Fusarium oxysporum culture

-

Potato Dextrose Agar (PDA) plates

-

Test compound (this compound extract) dissolved in a suitable solvent (e.g., DMSO)

-

Solvent control

-

Positive control (e.g., commercial fungicide)

-

Sterile distilled water

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Prepare a stock solution of the this compound extract and serial dilutions to obtain a range of test concentrations.

-

Incorporate the different concentrations of the extract into molten PDA medium before pouring it into Petri dishes. Ensure the final solvent concentration is non-toxic to the fungus.

-

A solvent control plate containing only the solvent at the same concentration should also be prepared.

-

Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing F. oxysporum culture in the center of each plate.

-

Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28 °C) in the dark.

-

Measure the radial growth of the mycelium in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the extract concentration and performing a regression analysis.

Acetylcholinesterase Inhibition Assay

While direct inhibition of acetylcholinesterase (AChE) by this compound has not been definitively reported, related quinolizidine alkaloids have been investigated for this activity. This protocol, based on the Ellman method, can be used to assess potential AChE inhibitory effects.

Objective: To determine the ability of this compound to inhibit the activity of acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., pH 8.0)

-

Test compound (this compound extract)

-

Positive control (e.g., galantamine)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and different concentrations of the this compound extract.

-

Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate (ATCI) to all wells.

-

Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) at a wavelength of 412 nm at regular intervals using the microplate reader.

-

Calculate the rate of reaction for each concentration of the extract.

-

Determine the percentage of AChE inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the extract concentration.

Signaling Pathways and Mechanisms of Action

The available evidence suggests that the biological activities of this compound may be mediated through the following signaling pathways:

Cholinergic Signaling Pathway

The ganglionic blocking effect of a this compound derivative strongly indicates an interaction with the cholinergic nervous system , specifically with nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[3][4]

Figure 1: Postulated mechanism of ganglionic blockade by this compound.

By blocking these receptors, this compound can inhibit the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. This action explains the observed hypotensive and antiarrhythmic effects.

Calcium Signaling

The contraction of smooth muscle, including uterine muscle, is a process critically dependent on intracellular calcium concentrations. While direct evidence is pending, it is plausible that this compound's effect on uterine muscle involves the modulation of calcium signaling pathways.

Figure 2: Potential involvement of this compound in calcium-mediated smooth muscle contraction.

Further research is necessary to elucidate the precise mechanisms, including whether this compound acts on specific receptors to trigger intracellular calcium release or affects calcium channels directly.

Future Directions

The current body of research on this compound highlights its potential as a lead compound for the development of new therapeutic agents. Future research should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to enable precise quantitative analysis of its biological activities.

-

Quantitative Assays: Determining the IC50, EC50, and MIC values of pure this compound against a broad range of microbial strains and cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets of this compound, including its binding affinity to various nicotinic acetylcholine receptor subtypes and its precise role in modulating calcium signaling.

-

In Vivo Studies: Conducting comprehensive in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for its various reported biological activities.

This technical guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Hypotensive and antiarrhythmic effects of a new alkaloid, the this compound-2-pyrrolcarbonic acid ester, from the Madagascan plant Cadia ellisiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 5. Quinolizidine-Based Variations and Antifungal Activity of Eight Lupinus Species Grown under Greenhouse Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 13-Hydroxylupanine: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a naturally occurring quinolizidine alkaloid predominantly found in various species of the Lupinus (lupin) genus.[1] As a member of a class of compounds known for their diverse biological activities, this compound has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biosynthetic pathway, and known biological effects, along with detailed experimental protocols for its extraction, analysis, and biological evaluation.

Chemical Structure and Properties

This compound is a tetracyclic alkaloid derived from lysine. Its chemical structure is characterized by a lupanine skeleton with a hydroxyl group at the 13th position.[2] This hydroxylation is a key feature that influences its biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 15358-48-2[1][3][4][5] |

| IUPAC Name | (1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one[1][3] |

| Molecular Formula | C₁₅H₂₄N₂O₂[1][2][3][4][5] |

| SMILES | C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O[1][3] |

| InChI | InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12-,13+,14-/m0/s1[1][3] |

| InChI Key | JVYKIBAJVKEZSQ-YHQUGGNUSA-N[1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 264.36 g/mol [1][2][3][4][5] |

| Appearance | Solid powder[1] |

| Solubility | Soluble in DMSO, methanol, and water.[1][3] |

| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term.[3] |

| Melting Point | 169-170 °C |

| Boiling Point | 467.7 °C at 760 mmHg |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the amino acid L-lysine. The pathway involves a series of enzymatic reactions that lead to the formation of the core quinolizidine skeleton, which is then further modified to yield this compound.

Experimental Protocols

Extraction and Isolation of this compound from Lupinus Species

This protocol describes a general method for the extraction and isolation of quinolizidine alkaloids, including this compound, from lupin seeds.

Materials:

-

Dried and ground lupin seeds

-

Methanol

-

2M Hydrochloric acid (HCl)

-

25% Ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., Dichloromethane:Methanol:Ammonium hydroxide, 90:9:1 v/v/v)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate 100 g of finely ground lupin seeds in 500 mL of methanol for 24 hours at room temperature.

-

Filter the mixture and concentrate the filtrate using a rotary evaporator.

-

Acidify the residue with 2M HCl to a pH of 2.

-

Wash the acidic solution with dichloromethane to remove fats and pigments.

-

Basify the aqueous phase with 25% NH₄OH to a pH of 10-11.

-

Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure to obtain the crude alkaloid mixture.

-

Chromatographic Purification: Subject the crude extract to silica gel column chromatography.

-

Elute the column with a dichloromethane:methanol:ammonium hydroxide solvent system.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing this compound and concentrate to yield the purified compound.

Quantification of this compound by HPLC-MS/MS

This protocol provides a method for the quantitative analysis of this compound in plant extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Reagents:

-

Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade).

-

Formic acid (FA).

-

This compound analytical standard.

Procedure:

-

Sample Preparation: Prepare a methanolic extract of the plant material as described in the extraction protocol. Dilute the extract to a suitable concentration with the initial mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient program to achieve separation (e.g., 5-95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z of this compound) to a specific product ion.

-

-

Quantification: Prepare a calibration curve using the this compound analytical standard. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Biological Activities and Experimental Protocols

This compound has been reported to exhibit several biological activities, including the blockade of ganglionic transmission, reduction of cardiac contractility, and contraction of uterine smooth muscle. The following are generalized protocols that can be adapted to study these effects.

Ganglionic Transmission Blockade Assay (Adapted Protocol)

This protocol describes a method to assess the effect of this compound on ganglionic transmission using an isolated tissue preparation, such as the rat superior cervical ganglion.

Materials:

-

Superior cervical ganglion preparation from a rat.

-

Krebs-Ringer solution.

-

Stimulating and recording electrodes.

-

Physiological recording system.

-

This compound solutions of varying concentrations.

Procedure:

-

Isolate the superior cervical ganglion with its pre- and post-ganglionic nerves.

-

Mount the preparation in an organ bath containing oxygenated Krebs-Ringer solution at 37°C.

-

Position stimulating electrodes on the pre-ganglionic nerve and recording electrodes on the post-ganglionic nerve.

-

Deliver supramaximal stimuli to the pre-ganglionic nerve and record the compound action potentials from the post-ganglionic nerve.

-

After obtaining a stable baseline response, add this compound to the organ bath in increasing concentrations.

-

Record the changes in the amplitude of the post-ganglionic action potential at each concentration.

-

A reduction in the action potential amplitude indicates a blockade of ganglionic transmission.

Cardiac Contractility Assay (Adapted Protocol)

This protocol outlines a method to evaluate the effect of this compound on the contractility of isolated cardiac muscle, such as a rat papillary muscle.

Materials:

-

Isolated rat papillary muscle.

-

Organ bath with physiological salt solution (e.g., Tyrode's solution).

-

Force transducer.

-

Electrical stimulator.

-

Data acquisition system.

-

This compound solutions.

Procedure:

-

Isolate a papillary muscle from a rat heart and mount it vertically in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

Attach one end of the muscle to a force transducer and the other to a fixed hook.

-

Apply a resting tension and allow the muscle to equilibrate.

-

Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz) and record the isometric contractions.

-

Once a stable contractile force is achieved, introduce this compound into the bath at cumulative concentrations.

-

Record the changes in the force of contraction. A decrease in force indicates a negative inotropic effect.

Uterine Smooth Muscle Contraction Assay (Adapted Protocol)

This protocol describes a method to assess the effect of this compound on the contractility of uterine smooth muscle strips.

Materials:

-

Uterine horns from a rat in estrus.

-

De Jalon's solution.

-

Organ bath.

-

Isotonic transducer.

-

Physiological recording system.

-

This compound solutions.

Procedure:

-

Isolate uterine horns from a rat and cut them into longitudinal strips.

-

Suspend the strips in an organ bath containing oxygenated De Jalon's solution at 32°C.

-

Apply a resting tension and record the spontaneous contractions.

-

After a stable pattern of spontaneous contractions is established, add this compound to the bath in a cumulative manner.

-

Record the changes in the frequency and amplitude of the uterine contractions. An increase in contractile activity indicates a uterotonic effect.

Conclusion

This compound is a quinolizidine alkaloid with a well-defined chemical structure and a range of interesting biological activities. This guide has provided a detailed overview of its chemical and physical properties, its biosynthesis from lysine, and standardized protocols for its extraction, analysis, and biological evaluation. The provided methodologies offer a solid foundation for researchers and drug development professionals to further investigate the pharmacological potential of this natural compound. Further studies are warranted to elucidate the precise mechanisms of action and to explore its therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oops.uni-oldenburg.de [oops.uni-oldenburg.de]

- 4. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

An In-depth Technical Guide to 13-Hydroxylupanine and its Derivatives in Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxylupanine, a tetracyclic quinolizidine alkaloid, is a prominent secondary metabolite found predominantly within the genus Lupinus (lupins). This document provides a comprehensive technical overview of this compound and its naturally occurring derivatives. It details their distribution in nature, biosynthesis, and diverse biological activities, with a focus on quantitative data and experimental methodologies. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these compounds.

Introduction

Quinolizidine alkaloids (QAs) are a class of nitrogen-containing secondary metabolites biosynthesized from lysine, characteristic of many species within the Fabaceae family, particularly the genus Lupinus. Among these, this compound stands out due to its widespread occurrence and significant biological activities.[1] It plays a crucial role in the chemical defense mechanisms of lupins against herbivores and pathogens.[2] Emerging research has highlighted its pharmacological properties, including effects on muscle contractility and antimicrobial activity, making it and its derivatives promising candidates for drug discovery and development.[1][3]

Natural Occurrence and Distribution

This compound and its derivatives are primarily found in various species of the Lupinus genus. The concentration and composition of these alkaloids can vary significantly depending on the species, geographical location, and developmental stage of the plant.

Quantitative Data on this compound and its Derivatives in Lupinus Species

The following table summarizes the quantitative analysis of this compound and its major derivatives in the seeds of various Lupinus species. These values highlight the diversity in alkaloid profiles across the genus.

| Species | Compound | Concentration (mg/kg of dry weight) | Relative Proportion of Total Alkaloids (%) | Reference |

| Lupinus albus | This compound | Varies widely | 0.10 - 32.78 | [2] |

| Lupinus angustifolius | This compound | - | ~11.6 | [2] |

| Lupinus mutabilis | This compound | - | Major component | [4] |

| Lupinus varius | This compound | - | - | |

| Lupinus mexicanus | This compound | 15 ± 18 | - | [2] |

| Lupinus exaltatus | This compound | 15 ± 13 | - | [2] |

| Lupinus albus | Lupanine | - | 28.22 - 94.49 | [2] |

| Lupinus angustifolius | Angustifoline | - | - | [4] |

| Lupinus albus | Multiflorine | - | 0.00 - 21.67 | [2] |

| Lupinus albus | Albine | - | 0.00 - 18.55 | [2] |

Biosynthesis of this compound

The biosynthesis of this compound, like other quinolizidine alkaloids, originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions, primarily occurring in the leaves, after which the alkaloids are transported to other parts of the plant, including the seeds.

Biosynthetic Pathway

The initial step is the decarboxylation of L-lysine to cadaverine, catalyzed by lysine decarboxylase (LDC). Three molecules of cadaverine are then utilized to form the tetracyclic ring structure of lupanine. The final step in the formation of this compound is the hydroxylation of lupanine at the C-13 position.

Biological Activities and Pharmacological Potential

This compound and its derivatives exhibit a range of biological activities, making them subjects of interest for pharmacological research.

Effects on Muscle Contraction

This compound has been shown to affect smooth and cardiac muscle contractility. It is known to block ganglionic transmission, which can lead to a decrease in cardiac contractility and contraction of uterine smooth muscle.[1][5] This activity suggests a potential interaction with neurotransmitter receptors, likely nicotinic acetylcholine receptors at autonomic ganglia.

A derivative, this compound-2-pyrrolcarbonic acid ester, has demonstrated hypotensive and antiarrhythmic effects.[6] It reduces the effect of preganglionic stimulation of the nictitating membrane, indicating a ganglionic blocking effect.[6]

Antimicrobial Activity

Extracts of Lupinus angustifolius containing this compound have demonstrated significant activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa.[3] The activity was reported as moderate to weak against Candida albicans, Krusei, and Escherichia coli.[3] Further research is needed to determine the specific Minimum Inhibitory Concentrations (MIC) of purified this compound against a broader range of microorganisms.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound.

Extraction and Isolation

The following protocol is a modified version for the extraction of quinolizidine alkaloids from lupin seeds.

Materials:

-

Finely ground lupin seeds

-

0.5 N HCl

-

1 N NaOH

-

Dichloromethane

-

Sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh 0.250 g of finely ground lupin seeds.

-

Homogenize the sample twice with 8 mL of 0.5 N HCl in a sonicator for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 5 minutes.

-

Combine the supernatants and adjust the pH to 10.0 with 1 N NaOH.

-

Perform liquid-liquid extraction three times with 20 mL of dichloromethane each time.

-

Combine the dichloromethane extracts and evaporate to dryness using a rotary evaporator at 40°C.

-

The resulting crude extract can be further purified using column chromatography or preparative HPLC.

Quantification by qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for the simultaneous quantification of multiple alkaloids without the need for extensive separation.

Materials:

-

Dried alkaloid extract

-

Deuterated chloroform (CDCl₃)

-

Internal standard (e.g., syringaldehyde)

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Accurately weigh the dried alkaloid extract and dissolve it in a known volume of CDCl₃.

-

Add a known amount of the internal standard to the NMR tube.

-

Acquire the ¹H-NMR spectrum.

-

Integrate the signals corresponding to specific protons of this compound and the internal standard.

-

Calculate the concentration of this compound based on the integral values, the number of protons, and the known concentration of the internal standard.

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of alkaloids.

Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

C18 column (e.g., 100 x 2.1 mm, 3 µm).

Mobile Phase:

-

A: 10 mmol/L ammonium formate in water with 0.1% (v/v) formic acid.

-

B: Acetonitrile.

Gradient Elution:

-

A typical gradient would start with a low percentage of B, increasing linearly to a high percentage to elute the compounds, followed by a re-equilibration step.

MS/MS Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for this compound and any internal standards.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Purified this compound

-

Bacterial or fungal culture

-

Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth directly in the microtiter plate.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (broth with inoculum, no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of natural products with significant biological activities. Their presence in various Lupinus species makes them accessible for further research. The pharmacological effects on muscle tissue and their antimicrobial properties warrant more in-depth investigation to elucidate their precise mechanisms of action and to identify potential therapeutic applications. Future research should focus on:

-

Comprehensive screening of a wider range of Lupinus species to identify new derivatives and sources with high yields.

-

Detailed structure-activity relationship (SAR) studies to optimize the pharmacological and antimicrobial activities.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

Preclinical and clinical studies to evaluate the safety and efficacy of this compound and its promising derivatives for therapeutic use.

This technical guide provides a solid foundation for researchers to build upon, fostering innovation in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound | 15358-48-2 | >98% [smolecule.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Molecular recognition at cholinergic synapses: acetylcholine versus choline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hypotensive and antiarrhythmic effects of a new alkaloid, the this compound-2-pyrrolcarbonic acid ester, from the Madagascan plant Cadia ellisiana - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial Effects of 13-Hydroxylupanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific understanding of the antimicrobial properties of 13-Hydroxylupanine, a significant quinolizidine alkaloid found in various Lupinus species. While research on the pure compound is still emerging, studies on alkaloid extracts rich in this compound have demonstrated promising antibacterial and antifungal activities. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Data Presentation: Antimicrobial Activity of this compound-Containing Extracts

Quantitative data on the antimicrobial activity of pure this compound is limited in the current scientific literature. However, several studies have investigated the efficacy of alkaloid extracts in which this compound is a major constituent. The following tables summarize the Minimum Inhibitory Concentration (MIC) and other bioactivity data from these studies. It is important to note that these values represent the activity of a complex mixture of alkaloids and not solely this compound.

| Table 1: Antibacterial Activity of Lupinus spp. Alkaloid Extracts | | :--- | :--- | :--- | :--- | | Microorganism | Plant Source of Extract | Main Alkaloids in Extract | MIC (µg/mL) | | Klebsiella pneumoniae (clinical isolate) | Lupinus albus (landrace Calabria 2) | Lupanine, Albine, 13α-Hydroxylupanine | < 100 (Significant activity)[1] | | Pseudomonas aeruginosa (clinical isolate) | Lupinus albus (landrace Calabria 2) | Lupanine, Albine, 13α-Hydroxylupanine | 100-500 (Moderate activity)[1] | | Bacillus subtilis | Lupinus angustifolius | 13α-Hydroxylupanine (50.78%), Lupanine (23.55%) | < 100 (Significant activity)[2] | | Staphylococcus aureus | Lupinus angustifolius | 13α-Hydroxylupanine (50.78%), Lupanine (23.55%) | < 100 (Significant activity)[2] | | Pseudomonas aeruginosa | Lupinus angustifolius | 13α-Hydroxylupanine (50.78%), Lupanine (23.55%) | < 100 (Significant activity)[2] | | Escherichia coli | Lupinus angustifolius | 13α-Hydroxylupanine (50.78%), Lupanine (23.55%) | 500-1000 (Weak activity)[2] |

| Table 2: Antifungal Activity of Lupinus spp. Alkaloid Extracts | | :--- | :--- | :--- | :--- | | Microorganism | Plant Source of Extract | Main Alkaloids in Extract | MIC or IC50 (µg/mL) | | Candida albicans | Lupinus angustifolius | 13α-Hydroxylupanine (50.78%), Lupanine (23.55%) | 100-500 (Moderate activity)[2] | | Candida krusei | Lupinus angustifolius | 13α-Hydroxylupanine (50.78%), Lupanine (23.55%) | 100-500 (Moderate activity)[2] | | Fusarium oxysporum LQB-03 | Lupinus mirabilis | Tetrahydrorhombifoline, α-Isolupanine, Hydroxytetrahydrorhombifoline, 13α-Hydroxylupanine | IC50: 33.5–98.5[3] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in the literature for evaluating the antimicrobial effects of plant extracts containing this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

- Microbial Cultures: Overnight cultures of test bacteria (e.g., S. aureus, E. coli) or yeast (e.g., C. albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- Test Compound: Alkaloid extract dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

- 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

- Growth Media: Sterile Mueller-Hinton Broth or RPMI-1640.

2. Inoculum Preparation:

- Adjust the turbidity of the overnight microbial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Test Compound:

- Add 100 µL of sterile growth medium to all wells of a 96-well plate.

- Add 100 µL of the stock solution of the alkaloid extract to the first well of each row to be tested.

- Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

4. Inoculation:

- Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.

5. Incubation:

- Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

6. Determination of MIC:

- The MIC is visually determined as the lowest concentration of the extract that completely inhibits the visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.

7. Controls:

- Positive Control: Wells containing only growth medium and the microbial inoculum (should show growth).

- Negative Control: Wells containing only growth medium (should show no growth).

- Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the extract and the microbial inoculum (to ensure the solvent has no antimicrobial effect).

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized Mechanism of Antimicrobial Action for Quinolizidine Alkaloids

While the specific mechanism of action for this compound has not been fully elucidated, the antimicrobial activity of alkaloids, in general, is often attributed to their ability to interfere with fundamental cellular processes. The following diagram illustrates a generalized, hypothetical signaling pathway for the antimicrobial action of a quinolizidine alkaloid like this compound.

Caption: Hypothesized antimicrobial mechanisms of quinolizidine alkaloids.

Experimental Workflow: MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

References

Toxicity Profile of 13-Hydroxylupanine: A Preliminary Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity profile of 13-Hydroxylupanine, a quinolizidine alkaloid. The information is compiled from early-stage toxicological assessments and is intended to guide further research and development.

Executive Summary

Acute Toxicity

The primary measure of acute toxicity is the median lethal dose (LD50), the dose at which 50% of the test population is expected to die.

Quantitative Data

| Test Substance | Species | Route of Administration | LD50 Value | Reference |

| This compound | Rat | Intraperitoneal | 199 mg/kg | [1] |

Experimental Protocol: Acute Intraperitoneal Toxicity (Modified OECD 425)

The determination of the intraperitoneal LD50 for this compound would likely follow a procedure similar to the Up-and-Down Procedure (UDP) outlined in OECD Test Guideline 425, adapted for intraperitoneal administration.

Objective: To determine the median lethal dose (LD50) of this compound following a single intraperitoneal injection.

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions before the study.

Procedure:

-

Dose-Ranging (Sighting Study): A preliminary study is conducted with a small number of animals to estimate the range of lethal doses.

-

Main Study (Up-and-Down Procedure):

-

Animals are dosed one at a time, typically at 48-hour intervals.

-

The first animal receives a dose one step below the estimated LD50.

-

If the animal survives, the dose for the next animal is increased by a specific factor (e.g., 1.5-2.0).

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

This process is continued until one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, convulsions, respiratory distress), and body weight changes for a defined period (typically 14 days).

-

Data Analysis: The LD50 is calculated from the results of the main study using the maximum likelihood method.

Diagrammatic Representation of the Up-and-Down Procedure:

Genotoxicity

Genotoxicity studies assess the potential of a substance to damage genetic material.

In Vitro Studies

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.

Procedure:

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the tester strain.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

Objective: To detect damage to chromosomes or the mitotic apparatus.

Test System: Mammalian cells (e.g., human peripheral blood lymphocytes, Chinese Hamster Ovary cells).

Procedure:

-

Cell Culture and Treatment: Cultured mammalian cells are exposed to at least three concentrations of this compound, both with and without metabolic activation (S9).

-

Cytokinesis Block: Cytochalasin B is added to the cultures to block cell division at the binucleate stage, allowing for the identification of cells that have completed one round of mitosis.

-

Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

-

Microscopic Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

-

Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells indicates a potential for clastogenic or aneugenic effects.

Diagrammatic Representation of the In Vitro Micronucleus Assay Workflow:

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of time (typically 28 or 90 days).

Quantitative Data

Specific No-Observed-Adverse-Effect Level (NOAEL) data for this compound from sub-chronic studies are not available in the reviewed preliminary literature. However, a 112-day study in rats with feed containing Lupinus albus or Lupinus luteus alkaloids resulted in a NOAEL of 26.6 mg/kg bw/day for L. albus alkaloids and 42.3 mg/kg bw/day for L. luteus alkaloids.[2] It is important to note that these values are for a mixture of alkaloids and not for isolated this compound.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

A typical sub-chronic study would follow a protocol similar to OECD Guideline 407.

Objective: To determine the effects of repeated oral administration of a test substance for 28 days.

Test Animals: At least three groups of male and female rats (e.g., 10 per sex per group) are used, along with a control group.

Procedure:

-

Dose Administration: The test substance is administered daily by gavage or in the diet at three different dose levels for 28 consecutive days.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine is also collected for urinalysis.

-

Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.

-

Data Analysis: The data are analyzed to determine any treatment-related effects and to establish a NOAEL.

Mechanism of Toxicity

The primary mechanism of toxicity for quinolizidine alkaloids, including this compound, is through their interaction with acetylcholine receptors.

Signaling Pathway

This compound acts as a competitive antagonist at both nicotinic and muscarinic acetylcholine receptors. By binding to these receptors, it blocks the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting downstream signaling. This can lead to a range of effects, including muscle weakness, paralysis, and autonomic dysfunction.

Diagrammatic Representation of Acetylcholine Receptor Inhibition:

Conclusion and Future Directions

The preliminary toxicity data for this compound suggest a moderate acute toxicity profile with no apparent in vitro genotoxic potential. The primary toxicodynamic effect is likely the blockade of cholinergic neurotransmission. A significant data gap exists regarding its sub-chronic toxicity.

For a comprehensive risk assessment, the following studies are recommended:

-

A 28-day or 90-day repeated-dose oral toxicity study in rodents to determine the NOAEL and identify potential target organs.

-

In vivo genotoxicity studies to confirm the lack of mutagenic potential.

-

Developmental and reproductive toxicity (DART) studies.

-

Detailed pharmacokinetic and metabolism studies.

This information will be crucial for any further consideration of this compound in drug development or other applications.

References

13-Hydroxylupanine and its Interaction with Smooth Muscle: A Technical Overview

An Examination of the Prevailing Evidence on the Effects of a Quinolizidine Alkaloid

Introduction

13-Hydroxylupanine is a quinolizidine alkaloid predominantly found in species of the Lupinus (lupin) genus. As a member of a class of compounds with diverse and potent biological activities, its effects on various physiological systems are of significant interest to researchers in pharmacology and drug development. This technical guide addresses the current understanding of the mechanism of action of this compound on smooth muscle. Contrary to the premise of a relaxant effect, the available scientific literature indicates that this compound primarily induces contraction in uterine smooth muscle.[1][2][3][4][5] This document will synthesize the existing, though limited, evidence for this contractile effect, discuss the broader pharmacological context of quinolizidine alkaloids, and provide standardized experimental protocols for further investigation into the precise mechanisms of action.

Core Biological Activities of this compound

The primary reported biological activities of this compound include:

-

Ganglionic Blockade: The compound is known to block ganglionic transmission.[1][2][3][4][5] This action on the autonomic nervous system can indirectly influence smooth muscle tone in various tissues, including blood vessels.

-

Decreased Cardiac Contractility: A reduction in the force of heart muscle contraction has also been reported.[1][2][3][4][5]

Quantitative Data

A thorough review of the scientific literature reveals a significant lack of publicly available quantitative data (e.g., EC₅₀ or IC₅₀ values) detailing the potency and efficacy of this compound on smooth muscle preparations. The following table summarizes the known biological activities of the broader class of quinolizidine alkaloids to provide a contextual framework.

| Biological Activity | Quinolizidine Alkaloid Examples | General Effect | Reference |

| Smooth Muscle Effects | Sparteine | Uterotonic (promotes labor) | [6] |

| Central Nervous System | Lupanine, Sparteine | Weak sedative effects | [7] |

| Cardiovascular | Sparteine | Antiarrhythmic | [6] |

| Toxicity | Cytisine, Anagyrine | Stimulatory, cramps, respiratory paralysis | [6] |

| Anticancer | Matrine | Investigated for anticancer properties | [8] |

| Antibacterial/Antiviral | Various | Broad-spectrum antimicrobial activity | [9][10] |

| Anti-inflammatory | Various | Anti-inflammatory effects noted | [8][9][10] |

Experimental Protocols

Due to the absence of detailed published studies on the mechanism of this compound's effect on smooth muscle, the following section provides a standardized, hypothetical experimental protocol for assessing the contractile or relaxant properties of a test compound on isolated smooth muscle tissue. This protocol is based on established pharmacological techniques.

Protocol: Investigation of the Effects of this compound on Isolated Uterine Smooth Muscle Contraction

1. Tissue Preparation:

-

Source: Uterine horns from sexually mature, non-pregnant female Sprague-Dawley rats.

-

Dissection: Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). Immediately dissect the uterine horns and place them in cold, oxygenated Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).

-

Preparation: Clean the uterine horns of adherent fat and connective tissue. Cut longitudinal strips of myometrium approximately 10 mm in length and 2 mm in width.

2. Experimental Setup:

-

Organ Bath: Mount the uterine strips vertically in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Transducer: Attach one end of the strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer connected to a data acquisition system.

-

Equilibration: Apply an initial tension of 1 gram to the tissue and allow it to equilibrate for at least 60 minutes. During this period, replace the buffer every 15 minutes.

3. Experimental Procedure:

-

Spontaneous Contractions: Record the spontaneous contractile activity of the uterine strips.

-

Cumulative Concentration-Response Curve:

-

Once a stable baseline of spontaneous contractions is established, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻⁹ M to 10⁻⁴ M).

-

Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next concentration.

-

-

Investigation of Contractile Mechanism (Hypothetical):

-

Role of Calcium Channels: To assess the involvement of L-type voltage-gated calcium channels, pre-incubate the tissue with a calcium channel blocker (e.g., verapamil, 1 µM) for 20 minutes before constructing the this compound concentration-response curve.

-

Role of Neurotransmitters: To determine if the effect is mediated by the release of endogenous contractile agents, pre-treat the tissue with relevant antagonists (e.g., atropine for muscarinic receptors, phentolamine for α-adrenergic receptors).

-

Role of Intracellular Calcium Stores: In a calcium-free Krebs-Henseleit buffer containing EGTA (0.1 mM), induce contraction with a high concentration of this compound to assess its ability to release calcium from intracellular stores.

-

4. Data Analysis:

-

Measure the amplitude and frequency of contractions.

-

Express the response to this compound as a percentage of the maximal contraction induced by a standard agonist (e.g., KCl, 80 mM).

-

Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) from the concentration-response curve using non-linear regression analysis.

Signaling Pathways and Workflows

The following diagrams illustrate the general mechanism of smooth muscle contraction and a hypothetical experimental workflow for investigating the effects of this compound.

Caption: Generalized signaling pathway for smooth muscle contraction.

Caption: Experimental workflow for in vitro smooth muscle pharmacology.

Conclusion and Future Directions

The currently available evidence suggests that this compound induces contraction of uterine smooth muscle, contrary to a potential relaxant effect. However, the scientific literature lacks detailed mechanistic studies and quantitative data to fully elucidate this action. The compound's known ganglionic blocking activity further complicates the interpretation of its effects on smooth muscle in vivo, as these could be indirect.

For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap. Future research should prioritize in vitro studies using isolated smooth muscle preparations from various tissues (e.g., vascular, airway, gastrointestinal) to characterize the direct effects of this compound. Elucidating its interaction with specific receptors, ion channels (particularly calcium and potassium channels), and intracellular signaling pathways, as outlined in the hypothetical protocol, will be crucial to understanding its true pharmacological profile and potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cenmed.com [cenmed.com]

- 3. Buy this compound | 15358-48-2 | >98% [smolecule.com]

- 4. 13α-Hydroxylupanine | CAS#:15358-48-2 | Chemsrc [chemsrc.com]

- 5. Lupinus albus [prota.prota4u.org]

- 6. Quinolizidine alkaloids - Wikipedia [en.wikipedia.org]

- 7. A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Biosynthetic Conversion of Lupanine to 13-Hydroxylupanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction